2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine
CAS No.:
Cat. No.: VC18153722
Molecular Formula: C14H20BNO2
Molecular Weight: 245.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H20BNO2 |
|---|---|
| Molecular Weight | 245.13 g/mol |
| IUPAC Name | 2-methyl-4-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine |
| Standard InChI | InChI=1S/C14H20BNO2/c1-11-10-12(7-9-16-11)6-8-15-17-13(2,3)14(4,5)18-15/h6-10H,1-5H3/b8-6+ |
| Standard InChI Key | OKVNPMICLDOQCM-SOFGYWHQSA-N |
| Isomeric SMILES | B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC(=NC=C2)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C=CC2=CC(=NC=C2)C |
Introduction
The compound 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine is a boronic acid derivative, specifically a pinacol ester, which is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are crucial for forming carbon-carbon bonds between unsaturated organoboron compounds and organic halides or triflates in the presence of a palladium catalyst.
Synthesis and Applications
The synthesis of boronic acid derivatives often involves the reaction of an aryl halide with bis(pinacolato)diboron in the presence of a palladium catalyst. For 2-Methyl-4-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine, the synthesis would likely involve a similar approach, starting from a suitable pyridine derivative.
These compounds are valuable in organic synthesis due to their ability to participate in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules, including pharmaceuticals and materials.
Related Compounds and Research Findings
Related compounds, such as 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS not specified for the exact ethenyl derivative), have been studied for their role in organic synthesis. For example, 2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is used as a building block in the synthesis of more complex molecules .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume